Spiro[5.5]undecan-2-amine
Description
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
spiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C11H21N/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h10H,1-9,12H2 |
InChI Key |
KCGFNQXJENWZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5One common method involves the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization . This method allows for the rapid synthesis of the spirocyclic core with high efficiency.
Industrial Production Methods
While specific industrial production methods for spiro[5.5]undecan-2-amine are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reductive Amination of Spiro[5.5]undecan-2-one
Spiro[5.5]undecan-2-one (CID 579588) serves as a precursor for synthesizing the amine via reductive amination:
-
Procedure :
-
React the ketone with ammonium acetate in the presence of NaBH₃CN.
-
Purify via column chromatography.
-
-
Yield : ~70–80% (hypothetical based on analogous spiro systems) .
Modulation of Kinase Inhibitory Activity
Spiro[5.5]undecan-2-amine derivatives exhibit kinase inhibition, particularly against GSK-3β and JNK-1. Structural modifications enhance potency:
| Modification | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| Spiro[5.5]undecane core (e.g., 2j ) | 0.92 | GSK-3β |
| Cyclopentane contraction | 8.14 | GSK-3β |
| Pyrolidine contraction | >100 | GSK-3β |
Key Findings :
-
The spiro[5.5] framework is critical for binding affinity.
-
ATP-independent inhibition suggests unique interactions near the substrate site .
Lewis Acid-Catalyzed Cyclization
Spiro[5.5] systems form via Lewis acid-catalyzed cyclization of Michael adducts. For example:
-
Reactants : Dimedone + diarylideneacetones.
-
Catalyst : ZnCl₂ or AlCl₃.
-
Product : 7,11-Diaryl-spiro[5.5]undecane-1,5,9-triones (diastereoselectivity >90%) .
Autocatalytic Domino Reactions
The amine group in this compound derivatives can act as an autocatalyst in domino reactions:
-
Reaction : Imines + Meldrum’s acid → polycyclic spiro[5.5]undecanes.
-
Features :
Solid-State NMR Structural Insights
This compound derivatives stabilize transmembrane helices in ion channels (e.g., AM2-TM):
-
Effect : Reduces dynamic disorder at residues G34 and I35.
-
Binding : Extends beyond the ATP site, as shown by ¹⁵N/¹³C NMR .
Synthetic Challenges and Solutions
Scientific Research Applications
Scientific Research Applications of Spiro[5.5]undecan-2-amine
This compound is a unique bicyclic compound featuring a spiro structure, characterized by two fused cyclohexane rings sharing a common carbon atom. This compound belongs to a broader class of spiro compounds, distinguished by their molecular architecture where at least two rings are interconnected through a single atom known as the spiro atom. The molecular formula for this compound is , and its molecular weight is approximately 179.28 g/mol.
Chemical Synthesis
This compound serves as a building block in synthesizing more complex spiro compounds and as a reagent in various organic reactions. It can be created through reactions involving imines and Meldrum’s acid, yielding spiro[5.5]undecanes as byproducts . A one-pot reaction between N-arylidene-1-phenylethanamine with one nucleophilic center and Meldrum’s acid efficiently generates spiro heterocycles with remarkable diastereoselectivity at elevated temperatures .
Biological Activities
Research indicates that spiro compounds, including this compound, exhibit significant biological activities. Interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors. Preliminary research suggests that modifications to the amine group can significantly alter its interaction profile, potentially enhancing its efficacy as a therapeutic agent.
Medical applications
Ongoing research explores the potential therapeutic applications of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride, such as its use in drug development for treating neurological disorders.
Industrial Applications
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride is used in the production of specialty chemicals and materials with unique properties.
Comparison with Other Spiro Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Spiro[4.4]nonane | Bicyclic | Less sterically hindered than spiro[5.5] |
| Spiro[6.6]dodecane | Bicyclic | Larger ring size; different reactivity |
| Spiro[3.3]heptane | Bicyclic | Smaller size; higher strain |
| Spiro[5.6]undecane | Bicyclic | Similar size; different nitrogen placement |
Mechanism of Action
The mechanism of action of spiro[5.5]undecan-2-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been shown to act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can modulate various cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Structural Comparison with Analogues
The indenamine core (2,3-dihydro-1H-inden-2-amine) serves as a versatile scaffold for structural modifications. Key analogues and their distinguishing features are summarized below:
Pharmacological and Functional Differences
- Monoamine Transporter Affinity: The 5-iodo analogue (5-IAI HCl) exhibits potent monoamine transporter inhibition (serotonin > dopamine > norepinephrine), linked to entactogen effects . In contrast, the 4-methyl derivative’s transporter activity is uncharacterized but predicted to be weaker due to reduced halogen-mediated polar interactions. N-Methylation (e.g., NM-2-AI HCl) diminishes transporter binding due to reduced amine hydrogen-bonding capacity .
- Enzyme Substrate Utility: 5-Nitro-2,3-dihydro-1H-inden-2-amine HCl () acts as an electron-deficient amine donor in transaminase assays due to its nitro group’s electron-withdrawing effect, unlike the electron-donating methyl group in the target compound .
- Drug Development Relevance: 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl () is a critical intermediate in indacaterol synthesis, leveraging its lipophilic substituents for β₂-adrenergic receptor selectivity.
Physicochemical Properties
- Solubility: The 4-methyl derivative’s solubility in polar solvents (e.g., methanol) is higher than halogenated analogues (e.g., 5-IAI HCl) due to reduced molecular weight and halogen-free structure.
- Stability : 5-Nitro and 5-sulfonyl derivatives exhibit superior stability under acidic conditions compared to primary amines like the target compound .
- NMR Profiles :
Q & A
Q. What are the common synthetic routes for Spiro[5.5]undecan-2-amine derivatives, and how are they optimized for yield and purity?
The synthesis of this compound derivatives often involves cyclization strategies or spiroannulation reactions. For example, 3,9-Diazaspiro[5.5]undecane, a structurally similar compound, was synthesized via multi-step reactions involving ketone intermediates and subsequent amine functionalization . Key steps include:
- Cyclization : Using cyclohexanone derivatives as precursors to form the spiro core.
- Amine introduction : Reductive amination or nucleophilic substitution to install the amine group.
- Purification : Column chromatography or recrystallization to isolate products. Optimization focuses on reaction temperature (e.g., 60–80°C for cyclization) and catalyst selection (e.g., Pd/C for hydrogenation). Yield improvements (e.g., from 45% to 70%) are achieved by adjusting stoichiometry and solvent polarity .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?
Structural validation relies on:
- NMR : - and -NMR to identify spiro junctions (e.g., quaternary carbons at δ 40–50 ppm) and amine protons (δ 1.5–2.5 ppm) .
- X-ray crystallography : Resolving the spirocyclic geometry (e.g., bond angles ~109° for tetrahedral carbons) .
- Mass spectrometry : High-resolution MS to confirm molecular formulas (e.g., CHN for this compound) . Discrepancies in spectral data (e.g., unexpected splitting in -NMR) may indicate stereochemical impurities, requiring repeated purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives (e.g., anti-inflammatory vs. antiviral effects)?
Contradictions often arise from differences in assay conditions or target specificity. For example:
- Anti-inflammatory activity : Spiro[5.5]undecane derivatives inhibit 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) with IC values <2.80 mM, but selectivity indices (COX-2/COX-1) must exceed 1.0 to avoid off-target effects .
- Antiviral activity : Derivatives like BL-1743 (a 3-azaspiro[5.5]undecane analog) target influenza A M2 ion channels, requiring electrophysiology assays to confirm inhibition . Methodological resolution :
- Dose-response studies : Compare IC values across multiple cell lines.
- Molecular docking : Validate binding modes with 5-LOX (e.g., binding affinity −10.13 kcal/mol for spiro derivatives) .
- Kinetic assays : Measure enzyme inhibition kinetics (e.g., values) to differentiate competitive vs. non-competitive mechanisms.
Q. What experimental designs are recommended to optimize the enantioselective synthesis of this compound?
Enantioselectivity challenges arise from the spirocyclic core’s rigidity. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Rh) for intramolecular spiroannulation .
- DOE (Design of Experiments) : Screen parameters like solvent (e.g., THF vs. DCM), temperature, and catalyst loading to maximize enantiomeric excess (ee). For example, Rh-catalyzed reactions at −20°C achieve >90% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
